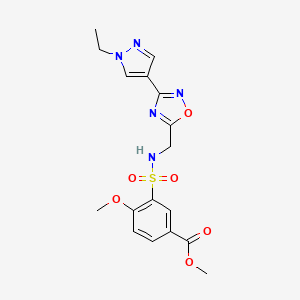![molecular formula C19H17N3O5S B2688180 N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 895804-38-3](/img/structure/B2688180.png)
N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as Mps1-IN-1, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. Mps1-IN-1 is a selective inhibitor of the mitotic checkpoint kinase Mps1, which plays a critical role in the regulation of the cell cycle.
Mechanism of Action
Mps1 is a critical regulator of the mitotic checkpoint, which ensures the proper segregation of chromosomes during cell division. Mps1 phosphorylates several key proteins involved in the checkpoint, including BubR1 and Mad1. Inhibition of Mps1 by N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide disrupts the mitotic checkpoint, leading to mitotic arrest and cell death in cancer cells.
Biochemical and Physiological Effects:
N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to have potent antiproliferative effects in cancer cells, inducing mitotic arrest and apoptosis. In addition, N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to have minimal toxicity in normal cells, suggesting that it may have a favorable therapeutic index. N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has also been shown to enhance the efficacy of other anticancer agents, such as taxanes and DNA-damaging agents.
Advantages and Limitations for Lab Experiments
One advantage of N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is its selectivity for Mps1, which reduces the potential for off-target effects. However, N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. In addition, N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. One area of focus is the development of more potent and selective inhibitors of Mps1. In addition, studies are needed to determine the optimal dosing and administration schedule for N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in preclinical models. Finally, clinical trials are needed to evaluate the safety and efficacy of N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in humans.
Synthesis Methods
The synthesis of N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves a multi-step process that begins with the preparation of the starting materials. The key intermediate in the synthesis is 3-(6-methoxypyridazin-3-yl)aniline, which is prepared by reacting 3-bromo-6-methoxypyridazine with aniline. The final step involves the reaction of 3-(6-methoxypyridazin-3-yl)aniline with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride to yield N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide.
Scientific Research Applications
N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been extensively studied for its potential use as a therapeutic agent in cancer treatment. Mps1 is overexpressed in many types of cancer, and its inhibition has been shown to induce mitotic arrest and cell death in cancer cells. N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to be a potent and selective inhibitor of Mps1, and has demonstrated efficacy in preclinical studies of cancer.
properties
IUPAC Name |
N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S/c1-25-19-8-6-16(20-21-19)13-3-2-4-14(11-13)22-28(23,24)15-5-7-17-18(12-15)27-10-9-26-17/h2-8,11-12,22H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOSPSNJYSRPKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


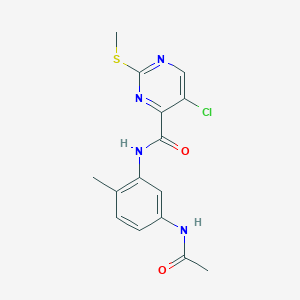

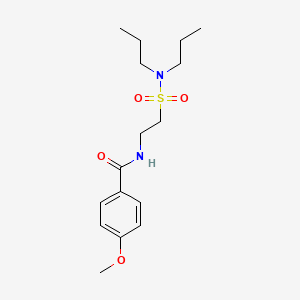


![Ethyl 4-[(2-chlorophenyl)methylcarbamoyl]-1-ethyl-3,5-dimethylpyrrole-2-carboxylate](/img/structure/B2688109.png)
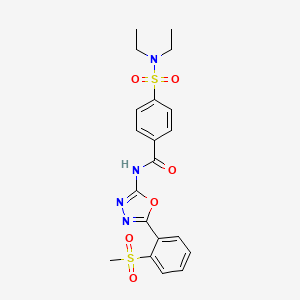
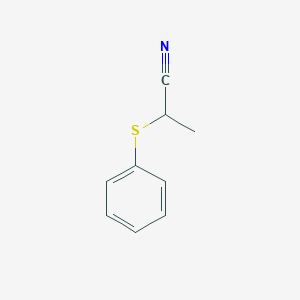
![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-pentylacetamide](/img/structure/B2688113.png)

![N-(1-cyanocyclobutyl)-N-methyl-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2688118.png)

